PLX8394

Catalog No.
S548768
CAS No.
1393466-87-9
M.F
C25H21F3N6O3S
M. Wt
542.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PLX8394

CAS Number

1393466-87-9

Product Name

PLX8394

IUPAC Name

(3R)-N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide

Molecular Formula

C25H21F3N6O3S

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32)/t16-/m1/s1

InChI Key

YYACLQUDUDXAPA-MRXNPFEDSA-N

SMILES

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3

Solubility

Soluble in DMSO, not in water

Synonyms

PLX8394; PLX-8394; PLX 8394.

Canonical SMILES

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3

Isomeric SMILES

C1CN(C[C@@H]1F)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=C(N=C5)C6CC6)F

Description

The exact mass of the compound (R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide is 542.13479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Pyrrolo[2,3-b]pyridine Scaffold: This core structure is present in many bioactive molecules with diverse functions, including kinase inhibitors, anticonvulsants, and potential anticancer agents .
  • 2,4-difluorophenyl Moiety: The presence of fluorine atoms can enhance the binding properties of a molecule to biological targets ScienceDirect: Fluorine in medicinal chemistry, doi: 10.1016/j.bmcl.2007.01.050: .
  • Sulfonamide Group: This functional group is commonly found in drugs due to its ability to improve water solubility and bioavailability NCBI: Sulfonamides, PMID: 27665700: ).

PLX8394 is a novel small molecule compound classified as a selective inhibitor of the B-Raf protein kinase. It is designed to target oncogenic B-Raf mutations, particularly the V600E mutation, which is prevalent in various cancers, including melanoma and colorectal cancer. Unlike traditional B-Raf inhibitors that can inadvertently activate the mitogen-activated protein kinase (MAPK) pathway through paradoxical activation, PLX8394 functions as a "paradox breaker" by selectively inhibiting B-Raf dimers without triggering this unwanted pathway activation .

The chemical formula for PLX8394 is C25H21F3N6O3SC_{25}H_{21}F_{3}N_{6}O_{3}S, with a molecular weight of approximately 542.54 g/mol. Its structural characteristics include a pyrrolo[2,3-b]pyridine core and various fluorinated phenyl groups, contributing to its unique binding properties and selectivity against B-Raf dimers .

Due to the lack of information on the compound's origin and function, its mechanism of action remains unknown.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Following safe handling practices for potentially hazardous chemicals.

PLX8394 interacts with the B-Raf protein through specific binding sites that disrupt dimerization. The compound binds to one protomer of the B-Raf dimer, leading to structural changes that inhibit the kinase activity of both protomers. This mechanism is distinct from other inhibitors that require binding to both protomers to exert their effects . The binding affinity varies depending on the specific mutation present in the B-Raf protein, with PLX8394 demonstrating effective inhibition at concentrations ranging from 100 to 1000 nM for different dimer configurations .

PLX8394 has shown promising biological activity in preclinical studies, particularly in models of colorectal cancer driven by B-Raf mutations. It effectively reduces phosphorylated extracellular signal-regulated kinase (pERK) levels, indicating successful inhibition of the MAPK signaling pathway. In contrast to traditional B-Raf inhibitors like vemurafenib, which can cause paradoxical activation in certain cell lines, PLX8394 maintains consistent on-target inhibition without promoting tumor cell proliferation .

In vivo studies have demonstrated that PLX8394 can significantly inhibit tumor growth in models harboring B-Raf mutations while minimizing adverse effects associated with MAPK pathway activation .

The synthesis of PLX8394 involves several key steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Fluorinated Phenyl Groups: These groups are added using electrophilic aromatic substitution methods to enhance the compound's potency and selectivity.
  • Final Modifications: The sulfonamide moiety is introduced at a later stage to complete the molecule and improve its pharmacological properties.

The detailed synthetic route has been optimized to ensure high yield and purity of the final product, making it suitable for clinical trials and therapeutic applications .

PLX8394 is primarily being investigated for its application in treating cancers with B-Raf mutations, particularly melanoma and colorectal cancer. Its ability to selectively inhibit B-Raf without causing paradoxical MAPK activation makes it a potential candidate for combination therapies with other agents targeting different pathways within tumor cells. Current clinical trials are assessing its efficacy as a monotherapy and in conjunction with other targeted therapies .

Interaction studies have revealed that PLX8394 selectively disrupts B-Raf dimers while having minimal impact on C-Raf homodimers. This specificity is crucial for its therapeutic potential, as it reduces the likelihood of off-target effects common with less selective inhibitors. Studies have shown that PLX8394 can effectively inhibit both mutant and wild-type forms of B-Raf in various cellular contexts, providing insights into its broad applicability across different cancer types .

PLX8394 belongs to a class of compounds known as B-Raf inhibitors. Here are some similar compounds along with a comparison highlighting PLX8394's uniqueness:

Compound NameMechanism of ActionUnique Features
VemurafenibCompetitive inhibitor of B-RafCan cause paradoxical activation of MAPK pathway
DabrafenibSelective inhibitor of B-RafLess selective than PLX8394; also causes paradoxical activation
EncorafenibDual inhibitor targeting both B-Raf and C-RafBroader target range but may lead to resistance
PLX7904Another paradox breaker similar to PLX8394Shares mechanism but may differ in potency and selectivity

PLX8394's ability to avoid paradoxical activation while effectively targeting B-Raf dimers sets it apart from these other compounds, making it a promising candidate for further clinical development .

Molecular Formula and Weight

PLX8394, also known as plixorafenib, possesses the molecular formula C25H21F3N6O3S [1] [2] [3]. The compound exhibits a molecular weight of 542.53 grams per mole, as determined through computational analysis and mass spectrometry studies [1] [4] [5]. Alternative sources report slight variations in the molecular weight, with values ranging from 542.5 to 542.533 grams per mole, reflecting different computational methods and measurement precision [1] [5] [6]. The Chemical Abstracts Service registry number for PLX8394 is 1393466-87-9 [2] [4] [18].

PropertyValueSource
Molecular FormulaC25H21F3N6O3S [1] [2] [3]
Molecular Weight542.53 g/mol [1] [4] [5]
CAS Number1393466-87-9 [2] [4] [18]
Exact Mass542.13479421 g/mol [18]
Monoisotopic Mass542.13479421 g/mol [18]

Structural Characteristics

Core Structure

PLX8394 features a complex heterocyclic core structure centered around a pyrrolo[2,3-b]pyridine scaffold [1] [8]. The core architecture incorporates a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring, forming the 7-azaindole moiety [2] [3]. This central heterocyclic framework is substituted at the 3-position with a carbonyl group that connects to a difluorophenyl system [1] [9]. The pyrrolo[2,3-b]pyridine core is further functionalized at the 5-position with a cyclopropylpyrimidine substituent, establishing a key pharmacophoric element [1] [5] [9].

The molecular structure demonstrates significant three-dimensional complexity through the incorporation of multiple aromatic rings and heterocyclic systems [8] [9]. The core structure maintains planarity across the pyrrolo[2,3-b]pyridine framework while exhibiting conformational flexibility in the peripheral substituents [8] [14]. Computational studies reveal that the core structure adopts specific conformational preferences that are critical for biological activity [14] [20].

Functional Groups

PLX8394 contains several distinct functional groups that contribute to its chemical and biological properties [1] [5] [9]. The primary functional groups include a ketone carbonyl group connecting the pyrrolo[2,3-b]pyridine core to the difluorophenyl ring system [1] [9]. The molecule incorporates a sulfonamide functional group, specifically a pyrrolidine-1-sulfonamide moiety, which serves as a key pharmacophoric element [1] [5] [9].

The compound features multiple fluorine substituents, including two fluorine atoms on the phenyl ring and one fluorine atom on the pyrrolidine ring [1] [5] [9]. These fluorine substituents significantly influence the electronic properties and metabolic stability of the molecule [1] [9]. The cyclopropyl group attached to the pyrimidine ring represents another important functional element that contributes to the compound's binding affinity and selectivity [1] [5] [9].

Functional GroupLocationCount
KetoneConnecting pyrrolo[2,3-b]pyridine to phenyl ring1
SulfonamidePyrrolidine-1-sulfonamide1
Fluorine substituentsPhenyl ring and pyrrolidine ring3
CyclopropylPyrimidine substituent1
PyrimidineCore substituent1

Stereochemistry

PLX8394 exhibits absolute stereochemistry with one defined stereocenter located at the 3-position of the pyrrolidine ring [5] [9]. The compound is characterized as having the R-configuration at this chiral center, as indicated by the systematic nomenclature (3R)-N-[3-[[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide [2] [5] [9]. The stereochemical assignment has been confirmed through various analytical techniques and is consistent across multiple literature sources [5] [9] [18].

The absolute configuration at the pyrrolidine carbon significantly influences the compound's three-dimensional structure and biological activity [5] [9]. The R-configuration ensures optimal spatial orientation of the fluorine substituent and the sulfonamide functionality for target protein interactions [8] [14]. Computational studies demonstrate that the stereochemical configuration affects the compound's ability to bind to its target proteins and influences its pharmacological properties [8] [14] [20].

Stereochemical ParameterValue
Defined Stereocenters1/1
ConfigurationR
Optical ActivityUnspecified
E/Z Centers0

Physicochemical Properties

Solubility Profile

PLX8394 demonstrates limited aqueous solubility, with water solubility reported as less than 0.1 milligrams per milliliter, classifying it as essentially insoluble in water [7] [15]. The compound shows significantly enhanced solubility in dimethyl sulfoxide, with reported values of 100 milligrams per milliliter (184.32 millimolar) to 125 milligrams per milliliter (230.40 millimolar) [7] [15] [24]. In ethanol, PLX8394 remains insoluble, similar to its behavior in aqueous media [15] [36].

Computational predictions indicate a water solubility of approximately 0.0171 milligrams per milliliter using Advanced Chemistry Development Logarithmic Aqueous Solubility prediction methods [10]. The poor aqueous solubility is attributed to the compound's highly lipophilic nature and extensive aromatic ring systems [7] [10] [15]. For pharmaceutical formulations, PLX8394 requires specialized solvent systems, with polyethylene glycol 400, tocopheryl polyethylene glycol succinate, and water mixtures being employed for in vivo studies [16].

SolventSolubilityReference
Water< 0.1 mg/mL [7] [15]
Dimethyl Sulfoxide100-125 mg/mL [7] [15] [24]
EthanolInsoluble [15] [36]
Predicted Water Solubility0.0171 mg/mL [10]

Lipophilicity

PLX8394 exhibits high lipophilicity, as indicated by multiple computational logP values [10] [18]. The Advanced Chemistry Development LogP calculation yields a value of 3.41, while Chemaxon calculations provide a logP of 2.44 [10]. The XLogP3 value is reported as 2.8, demonstrating consistency across different computational methodologies [18]. These values collectively indicate that PLX8394 possesses significant lipophilic character, which influences its membrane permeability and tissue distribution properties [10] [18].

The high lipophilicity is structurally rationalized by the presence of multiple aromatic rings, fluorine substituents, and the overall hydrophobic nature of the molecular framework [8] [10] [18]. The logS value, representing the logarithm of aqueous solubility, is calculated as -4.5, further confirming the compound's poor water solubility and high lipophilic nature [10]. These lipophilicity parameters are consistent with the compound's intended pharmaceutical applications and target protein interactions [8] [10].

ParameterValueMethod
LogP3.41Advanced Chemistry Development
LogP2.44Chemaxon
XLogP32.8 [18]
LogS-4.5Advanced Chemistry Development

pKa Values

The acid dissociation constants for PLX8394 have been computationally predicted using Chemaxon algorithms [10]. The strongest acidic pKa is calculated as 9.9, indicating weak acidic behavior under physiological conditions [10]. The strongest basic pKa is predicted to be 2.28, suggesting very weak basic character [10]. These pKa values indicate that PLX8394 remains largely neutral across physiological pH ranges, with a predicted physiological charge of zero [10].

The weak acidic and basic properties are attributed to the sulfonamide functional group and the nitrogen-containing heterocyclic systems within the molecular structure [1] [10]. The relatively high acidic pKa of 9.9 suggests that deprotonation occurs only under strongly basic conditions, while the low basic pKa of 2.28 indicates that protonation requires highly acidic environments [10]. These ionization characteristics influence the compound's absorption, distribution, and elimination properties in biological systems [10].

pKa TypeValuePrediction Method
Strongest Acidic9.9Chemaxon
Strongest Basic2.28Chemaxon
Physiological Charge0Chemaxon

Synthetic Pathways

Key Synthetic Steps

The synthesis of PLX8394 involves multiple key transformations centered around the construction of the pyrrolo[2,3-b]pyridine core and subsequent functionalization [22] [23]. Patent literature indicates that the compound is synthesized through a convergent approach involving the preparation of discrete molecular fragments followed by coupling reactions [22]. The synthetic route typically begins with the formation of the 7-azaindole framework through established heterocyclic chemistry methodologies [22] [23].

Critical synthetic steps include the introduction of the cyclopropylpyrimidine substituent at the 5-position of the pyrrolo[2,3-b]pyridine core [22]. This transformation requires careful control of reaction conditions to ensure regioselective functionalization [22] [23]. The carbonyl linkage between the core structure and the difluorophenyl system is established through acylation reactions, typically employing activated carboxylic acid derivatives [22] [23].

The formation of the sulfonamide functionality represents another key synthetic transformation, involving the reaction of the difluoroaniline derivative with the appropriately substituted pyrrolidine sulfonyl chloride [22] [23]. Stereochemical control at the pyrrolidine center is achieved through the use of chiral starting materials or asymmetric synthesis methodologies [22] [23]. The synthetic route requires multiple purification steps to achieve the desired purity levels for pharmaceutical applications [22] [23].

Alternative Synthesis Routes

Patent literature describes several alternative synthetic approaches for preparing PLX8394 and related compounds [22] [23] [26]. Alternative routes may involve different disconnection strategies, such as forming the sulfonamide linkage earlier in the synthetic sequence or utilizing different methods for constructing the heterocyclic core [22] [26]. Some synthetic approaches employ transition metal-catalyzed coupling reactions to establish key carbon-carbon bonds within the molecular framework [22] [26].

Alternative methodologies may utilize different protecting group strategies to enable selective functionalization of reactive sites within the molecule [22] [26]. Cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, may be employed to introduce specific substituents or establish aromatic connections [22] [26]. The choice of synthetic route depends on factors such as overall yield, cost considerations, scalability, and the availability of starting materials [22] [26].

Optimization studies focus on improving reaction efficiency, reducing the number of synthetic steps, and minimizing the use of hazardous reagents [22] [26]. Alternative purification methodologies, including crystallization techniques and chromatographic separations, are developed to enhance product purity and facilitate large-scale production [22] [26]. The synthetic approaches are designed to be compatible with current Good Manufacturing Practice requirements for pharmaceutical production [23] [26].

Solid State Properties

Crystalline Forms

Limited information is available in the literature regarding specific crystalline forms of PLX8394 [20] [21]. Research indicates that the compound can exist in multiple solid-state forms, which is common for complex pharmaceutical molecules containing multiple functional groups and potential hydrogen bonding sites [20] [21]. The presence of fluorine atoms, nitrogen heterocycles, and the sulfonamide functionality provides multiple opportunities for intermolecular interactions that can influence crystal packing [1] [20] [21].

Structural studies suggest that PLX8394 may exhibit polymorphism, although specific crystalline forms have not been extensively characterized in the available literature [20] [21]. The compound's ability to form different crystal structures is influenced by factors such as crystallization conditions, solvent choice, temperature, and cooling rates [20] [21]. Understanding crystalline forms is crucial for pharmaceutical development as different polymorphs can exhibit varying solubility, stability, and bioavailability characteristics [20] [21].

The molecular structure of PLX8394, with its multiple aromatic rings and polar functional groups, provides opportunities for π-π stacking interactions and hydrogen bonding networks that stabilize specific crystal arrangements [1] [20] [21]. Further crystallographic studies are needed to fully characterize the solid-state behavior and identify any pharmaceutically relevant polymorphic forms [20] [21].

Amorphous Form Characteristics

The amorphous form of PLX8394 represents an important solid-state variant with distinct physicochemical properties compared to crystalline forms [20] [21]. Amorphous materials typically exhibit enhanced dissolution rates and altered stability profiles compared to their crystalline counterparts [20] [21]. The formation of amorphous PLX8394 can be achieved through various processing techniques including spray drying, lyophilization, or rapid cooling from the melt [20] [21].

Characterization of amorphous PLX8394 requires specialized analytical techniques such as differential scanning calorimetry to detect glass transition temperatures and X-ray powder diffraction to confirm the absence of crystalline order [20] [21] [29]. The amorphous state may exhibit different thermal behavior, including specific glass transition temperatures that influence processing and storage conditions [20] [21] [29].

Stability considerations for amorphous PLX8394 include potential recrystallization during storage, which can be influenced by temperature, humidity, and mechanical stress [20] [21]. The amorphous form may demonstrate altered solubility characteristics that could impact pharmaceutical formulation strategies [20] [21]. Long-term stability studies are essential to understand the behavior of amorphous PLX8394 under various environmental conditions [20] [21].

Semi-crystalline Complexes

PLX8394 has the potential to form semi-crystalline complexes through interactions with various excipients or other pharmaceutical compounds [20] [21]. These complexes may exhibit intermediate properties between fully crystalline and amorphous states [20] [21]. The formation of semi-crystalline complexes can occur through co-crystallization processes involving hydrogen bonding, π-π interactions, or other intermolecular forces [20] [21].

Semi-crystalline complexes of PLX8394 may demonstrate altered dissolution behavior, improved physical stability, or modified thermal properties compared to pure crystalline or amorphous forms [20] [21]. The characterization of these complexes requires comprehensive solid-state analysis including thermal analysis, spectroscopic techniques, and X-ray diffraction studies [20] [21] [29].

The development of semi-crystalline complexes represents a potential formulation strategy for improving the pharmaceutical properties of PLX8394 [20] [21]. Understanding the formation mechanisms and stability characteristics of these complexes is important for rational pharmaceutical development [20] [21]. Further research is needed to identify specific semi-crystalline forms and evaluate their potential advantages for drug delivery applications [20] [21].

Solid State FormCharacteristicsAnalytical Methods
CrystallineMultiple potential polymorphsX-ray diffraction, DSC
AmorphousEnhanced dissolution, glass transitionDSC, XRPD, thermal analysis
Semi-crystallineIntermediate propertiesCombined analytical approaches

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

542.13479421 g/mol

Monoisotopic Mass

542.13479421 g/mol

Heavy Atom Count

38

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J2L7Z273SG

Wikipedia

PLX8394

Dates

Modify: 2023-08-15
1: Zhang C, Spevak W, Zhang Y, Burton EA, Ma Y, Habets G, Zhang J, Lin J, Ewing T, Matusow B, Tsang G, Marimuthu A, Cho H, Wu G, Wang W, Fong D, Nguyen H, Shi S, Womack P, Nespi M, Shellooe R, Carias H, Powell B, Light E, Sanftner L, Walters J, Tsai J, West BL, Visor G, Rezaei H, Lin PS, Nolop K, Ibrahim PN, Hirth P, Bollag G. RAF inhibitors that evade paradoxical MAPK pathway activation. Nature. 2015 Oct 14. doi: 10.1038/nature14982. [Epub ahead of print] PubMed PMID:26466569.
2: Basile KJ, Le K, Hartsough EJ, Aplin AE. Inhibition of mutant BRAF splice variant signaling by next-generation, selective RAF inhibitors. Pigment Cell Melanoma Res. 2014 May;27(3):479-84. doi: 10.1111/pcmr.12218. Epub 2014 Feb 10. PubMed PMID: 24422853; PubMed Central PMCID: PMC3988223.
3: Choi J, Landrette SF, Wang T, Evans P, Bacchiocchi A, Bjornson R, Cheng E, Stiegler AL, Gathiaka S, Acevedo O, Boggon TJ, Krauthammer M, Halaban R, Xu T. Identification of PLX4032-resistance mechanisms and implications for novel RAF inhibitors. Pigment Cell Melanoma Res. 2014 Mar;27(2):253-62. doi: 10.1111/pcmr.12197. Epub 2014 Jan 6. PubMed PMID: 24283590; PubMed Central PMCID: PMC4065135.

Explore Compound Types